molecular formula C40H74N2O15 B15291727 (E)-O-Demethylroxithromycin

(E)-O-Demethylroxithromycin

Cat. No.: B15291727
M. Wt: 823.0 g/mol
InChI Key: YCGKDCMSNWUGGC-LAMSRUGQSA-N
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Description

(E)-O-Demethylroxithromycin is a derivative of roxithromycin, a semi-synthetic macrolide antibiotic. This compound is characterized by the removal of a methyl group from the oxygen atom in the roxithromycin molecule. Macrolides are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-O-Demethylroxithromycin typically involves the demethylation of roxithromycin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(E)-O-Demethylroxithromycin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Sodium hydroxide in aqueous solution or hydrochloric acid in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(E)-O-Demethylroxithromycin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of demethylation on macrolide antibiotics.

    Biology: Investigated for its antibacterial properties and its ability to inhibit protein synthesis in bacteria.

    Medicine: Explored for its potential use in treating bacterial infections resistant to other macrolides.

    Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of (E)-O-Demethylroxithromycin involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Roxithromycin: The parent compound from which (E)-O-Demethylroxithromycin is derived.

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

    Clarithromycin: A macrolide with enhanced activity against certain bacterial strains.

Uniqueness

This compound is unique due to its specific structural modification, which can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other macrolides. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C40H74N2O15

Molecular Weight

823.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-(2-hydroxyethoxymethoxyimino)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C40H74N2O15/c1-14-28-40(10,49)33(45)23(4)30(41-52-20-51-16-15-43)21(2)18-38(8,48)35(57-37-31(44)27(42(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,43-46,48-49H,14-20H2,1-13H3/b41-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

YCGKDCMSNWUGGC-LAMSRUGQSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCO)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCCO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

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